5,6-Dihydro-4h-1,3-oxazin-2-amine
Overview
Description
[1,3]Oxazinan-(2E)-ylideneamine is a heterocyclic compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazinan-(2E)-ylideneamine typically involves the reaction of aminopropanol with carbon dioxide (CO2) in the presence of a catalyst. One efficient method utilizes a three-dimensional copper-organic framework as a catalyst, which facilitates the conversion of CO2 and aminopropanol into the desired compound under mild conditions (80°C, 0.1 MPa) . Another approach involves the use of homopropargylic amines and silver acetate (AgOAc) as a catalyst, yielding the compound in excellent yields .
Industrial Production Methods
Industrial production of [1,3]Oxazinan-(2E)-ylideneamine can be achieved through scalable processes that utilize readily available starting materials and catalysts. The use of metal-organic frameworks and solvent-free conditions are particularly advantageous for large-scale production due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazinan-(2E)-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinan-2-ones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazinan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring high yields and selectivity .
Major Products
Scientific Research Applications
[1,3]Oxazinan-(2E)-ylideneamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique biological activity.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of [1,3]Oxazinan-(2E)-ylideneamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [1,3]Oxazinan-(2E)-ylideneamine include:
1,3-Oxazinan-2-one: A closely related compound with similar structural features and reactivity.
4,6-Disubstituted-1,3-oxazinan-2-one: Analogues with additional substituents that modify their chemical and biological properties
Uniqueness
The uniqueness of [1,3]Oxazinan-(2E)-ylideneamine lies in its specific structural configuration and the presence of the ylideneamine group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in scientific research further highlight its significance .
Properties
IUPAC Name |
5,6-dihydro-4H-1,3-oxazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVZSRIIAONGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(OC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1848-68-6 | |
Record name | 5,6-dihydro-4H-1,3-oxazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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